3-(3-Fluorophenyl)oxane-3-carbonitrile
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Overview
Description
3-(3-Fluorophenyl)oxane-3-carbonitrile is an organic compound with the molecular formula C12H12FNO It is characterized by the presence of a fluorophenyl group attached to an oxane ring, which is further connected to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)oxane-3-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)oxane-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(3-Fluorophenyl)oxane-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)oxane-4-carbonitrile: Similar in structure but with the fluorophenyl group attached at a different position on the oxane ring.
3-(2-Fluorophenyl)oxane-3-carbonitrile: Differing by the position of the fluorine atom on the phenyl ring.
Uniqueness
3-(3-Fluorophenyl)oxane-3-carbonitrile is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This distinct structure can result in different interactions with molecular targets compared to its analogs.
Properties
Molecular Formula |
C12H12FNO |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
3-(3-fluorophenyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C12H12FNO/c13-11-4-1-3-10(7-11)12(8-14)5-2-6-15-9-12/h1,3-4,7H,2,5-6,9H2 |
InChI Key |
PVYZMSMJKGPFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C#N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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